molecular formula C15H14N2O2 B15208021 3-(3-Butynyl)-5-methoxy-1-phenylpyrazole-4-carbaldehyde CAS No. 226070-80-0

3-(3-Butynyl)-5-methoxy-1-phenylpyrazole-4-carbaldehyde

Cat. No.: B15208021
CAS No.: 226070-80-0
M. Wt: 254.28 g/mol
InChI Key: AMCZJKYDEVZRSM-UHFFFAOYSA-N
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Description

3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a but-3-ynyl group, a methoxy group, and a phenyl group attached to a pyrazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through the cyclization of hydrazines with 1,3-diketones. The but-3-ynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The methoxy group is usually introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition . Additionally, the pyrazole ring can interact with receptor sites, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the but-3-ynyl group allows for unique interactions with molecular targets, while the methoxy and aldehyde groups provide additional sites for chemical modification and functionalization .

Properties

CAS No.

226070-80-0

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

3-but-3-ynyl-5-methoxy-1-phenylpyrazole-4-carbaldehyde

InChI

InChI=1S/C15H14N2O2/c1-3-4-10-14-13(11-18)15(19-2)17(16-14)12-8-6-5-7-9-12/h1,5-9,11H,4,10H2,2H3

InChI Key

AMCZJKYDEVZRSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NN1C2=CC=CC=C2)CCC#C)C=O

Origin of Product

United States

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